[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Description
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a synthetic compound featuring a 3,4,5-trimethoxybenzoate core linked to a benzodioxolmethylamino-oxoethyl group. This structure combines lipophilic trimethoxy aromatic moieties with a polar amide-ester hybrid backbone. The 1,3-benzodioxole (methylenedioxy) group is a notable structural motif associated with metabolic stability and enhanced binding interactions in bioactive molecules .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-24-16-7-13(8-17(25-2)19(16)26-3)20(23)27-10-18(22)21-9-12-4-5-14-15(6-12)29-11-28-14/h4-8H,9-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOXPMHOKVUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Esterification with In Situ Amide Formation
The Schotten-Baumann reaction, a classical method for ester and amide synthesis, has been adapted for this compound.
Procedure :
- Activation of 3,4,5-Trimethoxybenzoic Acid :
Coupling with Ethylene Glycol Derivative :
Oxidation of Secondary Alcohol :
Key Data :
Direct Amide Coupling Using CDI
This method avoids isolated acid chloride formation, enhancing safety and scalability.
Procedure :
- Activation with CDI :
Nucleophilic Attack by Amino Alcohol :
Workup and Isolation :
Key Data :
Sequential Protection-Deprotection Strategy
For substrates sensitive to over-functionalization, a stepwise approach is employed:
Synthesis of 1,3-Benzodioxol-5-ylmethylamine :
- Reduce 1,3-benzodioxole-5-carbonitrile using LiAlH₄ in THF.
- Yield : 89%
Amide Bond Formation :
Transesterification :
Key Data :
Optimization of Critical Parameters
Solvent Systems
| Solvent | Role | Impact on Yield | Source |
|---|---|---|---|
| DMSO | Polar aprotic | Enhances CDI activation | |
| CH₂Cl₂ | Low polarity | Minimizes hydrolysis | |
| Toluene | High-boiling | Facilitates transesterification |
Temperature Control
- CDI Activation : 40°C optimal for imidazolide stability.
- Schotten-Baumann : 0°C prevents diketone formation.
Purification and Characterization
- Recrystallization :
- Chromatography :
- Spectroscopic Data :
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Oxazole ring opening | Avoid protic acids | |
| Amide racemization | Low-temperature coupling | |
| DMSO removal | Methanol washes |
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets. It may act by modulating enzyme activity or binding to specific receptors. For instance, compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can be contextualized through comparisons with structurally related compounds. Key differences in substituents, linkage types, and functional groups significantly influence potency, selectivity, and mechanism of action.
Structural and Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trimethoxybenzoate core confers high lipophilicity (LogP ~1.8–2.5), as seen in analogs .
- Metabolic Stability: Methylenedioxy (benzodioxole) groups are known to resist oxidative metabolism, which could enhance the target compound’s half-life relative to analogs like butyl or isopentyl esters .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Bulky substituents (e.g., naphthyl in Compound 11) enhance cytotoxicity, likely due to improved target binding . Basic side chains (e.g., dimethylaminophenylbutyl) enable receptor-mediated effects, as seen in . Hybrid amide-ester structures (as in the target compound) may balance metabolic stability and bioavailability.
- Therapeutic Potential: The benzodioxole group’s metabolic stability positions the target compound as a candidate for anticancer or neuropharmacological applications, pending empirical validation.
Biological Activity
The compound [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a trimethoxybenzoate group. Its molecular formula is C20H23N2O6, with a molecular weight of approximately 373.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N2O6 |
| Molecular Weight | 373.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that it may act as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis, thereby potentially influencing pigmentation processes .
- Antioxidant Properties : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals. This property is vital for protecting cells from oxidative stress and may contribute to its therapeutic effects against various diseases .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections .
Case Studies
Several studies have explored the biological effects of related compounds or derivatives:
- Tyrosinase Inhibition : A study focused on analogs similar to the compound demonstrated that certain derivatives inhibited tyrosinase activity significantly more than conventional inhibitors like kojic acid. These findings suggest a promising avenue for developing skin-lightening agents or treatments for hyperpigmentation disorders .
- Cell Line Studies : In vitro experiments using melanoma cell lines (B16F10) indicated that specific analogs reduced melanin production without cytotoxic effects, highlighting their potential as therapeutic agents in dermatological applications .
Pharmacological Studies
Research has shown that compounds with structural similarities to this compound exhibit:
- IC50 Values : The inhibitory concentration (IC50) values against tyrosinase were reported to be significantly lower than those of traditional inhibitors, suggesting enhanced efficacy in melanin synthesis inhibition .
- Radical Scavenging Activity : Compounds were tested for their ability to scavenge DPPH and ABTS radicals, with results indicating strong antioxidant activity comparable to known antioxidants .
Q & A
Q. What are the standard synthetic routes for [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate?
The compound is typically synthesized via a two-step coupling reaction. First, the 3,4,5-trimethoxybenzoate ester is prepared by reacting 3,4,5-trimethoxybenzoic acid with a chloroethyl intermediate using T3P (propylphosphonic anhydride) as a coupling agent in ethyl acetate . Second, the benzodioxol-5-ylmethylamine moiety is introduced via nucleophilic substitution or amide bond formation. Purification involves column chromatography (e.g., CHCl/MeOH/NHOH 98:2:0.2) and crystallization from petroleum ether (PE) .
Q. How is the structural integrity of this compound validated after synthesis?
Characterization relies on H NMR, C APT NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
Q. What in vitro biological assays are suitable for initial screening of this compound?
Preliminary screening focuses on cytotoxicity (MTT assay in cancer cell lines like SH-SY5Y or melanoma cells) and enzyme inhibition (e.g., NF-κB or kinase assays). IC values are compared to reference compounds such as butyl 3,4,5-trimethoxybenzoate, which has demonstrated 2.3-fold higher potency in oral squamous cell carcinoma models .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up production?
Yield improvement involves:
- Solvent optimization : Replacing EtOAc with DMF for better solubility of intermediates.
- Catalyst screening : Testing HATU vs. T3P for amide bond formation efficiency.
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions. Post-synthesis, flash chromatography with gradient elution (PE:EtOAc 8:2 to 6:4) enhances purity (>95%) .
Q. What structure-activity relationship (SAR) insights exist for 3,4,5-trimethoxybenzoate derivatives?
Key SAR findings:
- Ester chain length : Butyl and isopentyl esters show higher cytotoxicity than methyl esters due to enhanced lipophilicity (e.g., isopentyl derivatives are 1.5× more potent than methyl) .
- Substituent effects : Electron-withdrawing groups on the benzodioxole ring (e.g., fluoro at position 5) improve target binding by reducing steric hindrance .
Q. What mechanistic pathways underlie its biological activity?
The compound may act as a dual modulator :
- NF-κB inhibition : Blocks translocation via interaction with the p50/p65 subunits, as shown in SH-SY5Y cells using luciferase reporter assays .
- Opioid receptor agonism : Structural analogs (e.g., tertiary aliphatic amines) bind μ-opioid receptors (pK = 6.25), normalizing gastrointestinal motility in preclinical models .
Q. How can analytical methods be refined for pharmacokinetic studies?
Use reversed-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in HO:MeOH (40:60) at 1 mL/min. Detection at 254 nm achieves a retention time of 8.2 min and LOD of 0.1 µg/mL . For metabolite profiling, LC-MS/MS in positive ion mode identifies hydrolyzed products (e.g., free 3,4,5-trimethoxybenzoic acid) .
Q. What in vivo models are appropriate for validating antitumor efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
